2,7-Dimethyl-1H-benzo[d]imidazole is a derivative of benzimidazole, distinguished by the presence of two methyl groups located at the 2 and 7 positions of the benzimidazole ring. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its diverse biological activities and potential applications.
The compound is cataloged under the Chemical Abstracts Service Registry Number 23291-66-9 and is available from various chemical suppliers, such as Sigma-Aldrich and Benchchem . Research articles have documented its synthesis, properties, and applications, contributing to a growing body of literature on benzimidazole derivatives .
2,7-Dimethyl-1H-benzo[d]imidazole belongs to the class of heterocyclic compounds known as imidazoles. It is specifically classified under benzimidazoles, which are bicyclic compounds containing a fused benzene and imidazole ring. This classification is significant due to the unique chemical properties and biological activities associated with benzimidazole derivatives.
The synthesis of 2,7-Dimethyl-1H-benzo[d]imidazole typically involves multi-step procedures that may include condensation reactions between suitable precursors. A common synthetic route is through the reaction of o-phenylenediamine with appropriate aldehydes or ketones in the presence of catalysts or under specific conditions to promote the formation of the imidazole ring .
For instance, one method involves the condensation of o-phenylenediamine with 2-methylbenzaldehyde under acidic conditions. The reaction proceeds through nucleophilic attack followed by cyclization, leading to the formation of 2,7-Dimethyl-1H-benzo[d]imidazole. The reaction conditions can be optimized for yield and purity through adjustments in temperature, solvent choice, and reaction time.
The molecular formula is , with a molecular weight of 174.20 g/mol. The compound exhibits distinct spectral characteristics in Nuclear Magnetic Resonance (NMR) spectroscopy, which can be used for structural confirmation.
2,7-Dimethyl-1H-benzo[d]imidazole can participate in various chemical reactions typical for imidazoles, including electrophilic substitution and nucleophilic addition reactions. It can also undergo oxidation and reduction processes depending on the substituents present on the ring structure.
For example, when treated with strong oxidizing agents, it may form corresponding N-oxides or other oxidized derivatives. Additionally, it can react with electrophiles at the nitrogen atom or carbon atoms adjacent to the nitrogen in the imidazole ring.
The biological activity of 2,7-Dimethyl-1H-benzo[d]imidazole is often linked to its ability to interact with various biological targets. Its mechanism of action generally involves binding to enzymes or receptors that play critical roles in cellular processes.
Research has indicated that compounds derived from benzimidazoles exhibit anticancer properties by inhibiting specific kinases or other proteins involved in tumor growth . The precise mechanisms can vary based on structural modifications and target interactions.
2,7-Dimethyl-1H-benzo[d]imidazole has several notable applications:
2,7-Dimethyl-1H-benzo[d]imidazole (CAS 23291-66-9) is a structurally specialized benzimidazole derivative characterized by methyl groups at the 2- and 7-positions of the fused benzene ring. With the molecular formula C₉H₁₀N₂ and a molecular weight of 146.19 g/mol, this compound serves as a versatile building block in medicinal chemistry and materials science [3] [5]. Its commercial availability (purity ≥95%) facilitates diverse synthetic explorations, though targeted synthesis often requires precise functionalization strategies [5]. This section comprehensively details the evolving synthetic paradigms for this compound and its derivatives.
Chemoselective synthesis enables precise modification of the benzimidazole scaffold while preserving reactive sites for downstream applications. For 2,7-dimethyl-1H-benzo[d]imidazole, the electron-donating methyl groups influence reactivity patterns, necessitating tailored approaches:
Table 1: Representative Chemoselective Modifications of 2,7-Dimethyl-1H-benzo[d]imidazole
Reaction Type | Reagents/Conditions | Position Modified | Key Products | Yield (%) |
---|---|---|---|---|
Directed Metalation | n-BuLi/TMEDA, -78°C; then Br₂ | C4 | 4-Bromo-2,7-dimethyl-1H-benzimidazole | 85 |
N1-Alkylation | K₂CO₃, CH₃CN, 80°C; alkyl halide | N1 | 1-Alkyl-2,7-dimethyl-1H-benzimidazole | 78–92 |
C5-Arylation | Pd(OAc)₂ (5 mol%), PCy₃•HBF₄ (10 mol%), ArI, DMAc, 120°C | C5 | 5-Aryl-2,7-dimethyl-1H-benzimidazole | 65–75 |
Multicomponent reactions (MCRs) efficiently construct complex benzimidazole derivatives from simple precursors in a single step:
Catalyst design critically influences efficiency and sustainability in benzimidazole synthesis:
Table 2: Catalytic Systems for 2,7-Dimethyl-1H-benzimidazole Functionalization
Catalyst Type | Catalyst | Reaction | Conditions | Yield (%) | Advantages |
---|---|---|---|---|---|
Heterogeneous | ZnO NPs (20 nm) | Cyclocondensation with aldehydes | EtOH, reflux, 0.5–1 h | 85–98 | Recyclable, high turnover frequency |
Homogeneous | [RuCl₂(p-cymene)]₂ | N-Alkylation with alcohols | Solvent-free, 120°C, 24 h | 70–85 | Atom-economical |
Electrochemical | 5,6-Dimethyl-1H-benzimidazole | C–H amination of alkylarenes | Constant potential (0.8 V), RT, 8 h | 65 | Oxidant-free, mild conditions |
Solvent-free methodologies minimize waste and energy consumption:
Elaboration of preformed 2,7-dimethyl-1H-benzimidazole enables access to complex architectures:
Table 3: Key 2,7-Dimethyl-1H-benzimidazole Derivatives from Post-Synthetic Modifications
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7